KINOMEscan Selectivity Profiling Differentiates Piperazinylpyrimidine Derivatives with Purine vs. Benzimidazole Cores
Piperazinylpyrimidine compounds with purine cores demonstrate a distinct kinase-binding fingerprint compared to benzimidazole-containing analogs. In class-level KINOMEscan profiling of piperazinylpyrimidine derivatives I-12, II-16, and II-20, the purine-containing scaffold exhibited preferential binding to the PDGFR tyrosine kinase subfamily including KIT, KIT(D816V), FLT3, and PDGFRA [1]. In contrast, the benzimidazole-based PF-4708671 selectively inhibits S6K1 (Ki = 20 nM, IC50 = 160 nM) with ≤27% inhibition against the majority of 85 other kinases at 1 µM . This divergent selectivity arises from differential ATP-binding site interactions dictated by the core heterocycle, demonstrating that the purine scaffold in the target compound is expected to produce a kinase-selectivity profile distinct from benzimidazole-based comparators.
| Evidence Dimension | Kinase selectivity fingerprint |
|---|---|
| Target Compound Data | Purine core; predicted PDGFR/CK1/RAF subfamily preference (class-level inference from I-12, II-16, II-20 profiles) |
| Comparator Or Baseline | PF-4708671 (benzimidazole core): S6K1 IC50 = 160 nM, ≤27% inhibition of 75 other kinases at 1 µM; I-12: PDGFR subfamily binding at 10 µM |
| Quantified Difference | Distinct selectivity clusters: purine-core compounds target PDGFR/KIT, benzimidazole-core targets S6K1/RSK pathway |
| Conditions | KINOMEscan competitive binding assay at 10 µM (I-12, II-16, II-20); cell-free kinase inhibition assay for PF-4708671 |
Why This Matters
This selectivity divergence directly impacts the biological model system appropriate for each compound, with purine-core derivatives better suited for PDGFR- or FLT3-driven disease models rather than S6K1-centric studies.
- [1] Shallal, H. M.; Russu, W. A. Abstract 3579: Discovery and anticancer preclinical evaluation of novel piperazinylpyrimidine derivatives designed to target the human kinome. Cancer Res. 2010, 70 (8_Supplement), 3579. View Source
